1-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

TAAR1 agonism trace amine-associated receptor neuropsychiatric drug discovery

This compound features a C5-hydrogen triazole core enabling modular diversification, unlike methyl analogs. Available with ≥95% purity, it's a valuable starting point for TAAR1-targeted CNS drug discovery and PXR-mediated CYP induction studies. The 4-ethylphenyl N1-substituent provides distinct electronic properties compared to halogenated analogs, offering controlled SAR exploration. Secure your supply for NCE hit-to-lead optimization today.

Molecular Formula C17H17N5O
Molecular Weight 307.357
CAS No. 951901-33-0
Cat. No. B2906165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
CAS951901-33-0
Molecular FormulaC17H17N5O
Molecular Weight307.357
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=N3
InChIInChI=1S/C17H17N5O/c1-2-13-6-8-15(9-7-13)22-12-16(20-21-22)17(23)19-11-14-5-3-4-10-18-14/h3-10,12H,2,11H2,1H3,(H,19,23)
InChIKeyUYHJBMFWPSATIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951901-33-0): Sourcing & Baseline Characterization


1-(4-Ethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951901-33-0) is a synthetic 1H-1,2,3-triazole-4-carboxamide derivative with molecular formula C₁₇H₁₇N₅O and molecular weight 307.35 g/mol . The compound features a 1,4-disubstituted 1,2,3-triazole core bearing a 4-ethylphenyl substituent at N1 and an N-(pyridin-2-ylmethyl)carboxamide moiety at C4. This scaffold is structurally cognate to compounds disclosed in Roche's EP 2895478 B1 patent family, which claims triazole carboxamide derivatives exhibiting affinity for trace amine-associated receptors (TAARs), particularly TAAR1 [1]. Additionally, the 1H-1,2,3-triazole-4-carboxamide chemotype has been systematically optimized as a platform for potent and selective PXR (pregnane X receptor) inverse agonists and antagonists, with lead compounds achieving low nanomolar IC₅₀ values in both binding and cellular assays [2]. The compound is commercially available from multiple suppliers, typically at ≥95% purity, and is designated for non-human research use only .

Why Generic Substitution Fails: Structural Determinants of Pharmacological Selectivity in 1-(4-Ethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide


Within the 1H-1,2,3-triazole-4-carboxamide class, minor structural perturbations produce profound shifts in target engagement profiles. The N1 aryl substituent identity (e.g., 4-ethylphenyl vs. 3-chlorophenyl vs. 4-fluorophenyl) modulates both TAAR1 affinity and PXR modulatory activity through differential hydrophobic and electronic contributions to the ligand-binding pocket [1][2]. The position of the pyridyl nitrogen in the carboxamide side chain (pyridin-2-ylmethyl vs. pyridin-4-ylmethyl) alters hydrogen-bonding geometry and conformational flexibility, which can determine whether a compound functions as a TAAR1 agonist, a PXR inverse agonist, or is inactive [1][3]. Furthermore, the presence or absence of a 5-methyl substituent on the triazole ring critically influences both metabolic stability and steric complementarity with target receptors [1]. Generic substitution within this chemotype without explicit comparative biological data therefore carries a high risk of selecting a compound with divergent—or absent—pharmacological activity at the intended target.

Quantitative Differentiation Evidence for 1-(4-Ethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951901-33-0) vs. Closest Analogs


TAAR1 Pharmacological Potential: Class-Level Affinity Evidence from the Roche EP 2895478 B1 Patent Family

The target compound falls within the Markush structure of Formula (I) in EP 2895478 B1 (WO2014041106A1), wherein R₁ is phenyl optionally substituted by lower alkyl — explicitly encompassing 4-ethylphenyl [1]. The patent asserts that compounds of Formula (I) 'have a good affinity to the trace amine associated receptors (TAARs), especially for TAAR1' [1]. While the patent does not disclose the specific IC₅₀ or EC₅₀ of CAS 951901-33-0, representative triazole carboxamide analogs within this patent family have demonstrated TAAR1 agonist activity with EC₅₀ values as low as 0.600 nM at rat TAAR1 and 18 nM at human TAAR1 expressed in recombinant HEK293 cells (cAMP accumulation assay) [2]. Selected analogs further exhibited binding affinities with Kᵢ = 3.5 nM at human TAAR1 [2]. In contrast, the 1-(2-phenylethyl) analog (BDBM33422), which replaces the 4-ethylphenyl with a phenethyl group, shows no reported TAAR1 activity and instead exhibits weak Factor XIIa inhibition (IC₅₀ = 50,000 nM) [3]. This indicates that the N1-(4-ethylphenyl) substitution may confer TAAR1-targeted pharmacology that is absent in N1-alkyl-linked analogs.

TAAR1 agonism trace amine-associated receptor neuropsychiatric drug discovery triazole carboxamide

PXR Inverse Agonism/Antagonism: Scaffold Validation from Systematic SAR Optimization Studies

The 1H-1,2,3-triazole-4-carboxamide scaffold has been systematically optimized for PXR modulation, yielding compound 85 as the most potent dual PXR inverse agonist/antagonist reported to date, with IC₅₀ = 4 nM (binding) and IC₅₀ = 9 nM (cellular activity), and compound 89 as a selective pure PXR antagonist with similarly low nanomolar potency [1]. In the SAR series, the N1-phenyl substituent identity was a critical determinant of PXR activity: compound 14, bearing an N1-phenyl group, exhibited an inverse agonist IC₅₀ = 0.21 μM and antagonist IC₅₀ = 0.049 μM [1]. The reference PXR antagonist SPA70 showed IC₅₀ = 0.21 μM (inverse agonism) and 0.022 μM (binding antagonism) in the same assay system [1]. While CAS 951901-33-0 has not been directly profiled in this published dataset, its 4-ethylphenyl N1-substitution represents a logical extension of the SAR trajectory, wherein para-alkyl substitution on the N1-phenyl ring was explored to modulate lipophilicity and steric bulk [1]. Compounds lacking the pyridin-2-ylmethyl carboxamide side-chain or bearing alternative N1 substituents showed substantially reduced or absent PXR activity (e.g., compound 11: no measurable activity across all PXR assays) [1].

PXR inverse agonist pregnane X receptor drug metabolism modulation triazole-4-carboxamide SAR

Structural Differentiation from the 5-Methyl Analog: Implications for Metabolic Stability and Target Complementarity

The closest commercially available analog is 1-(4-ethylphenyl)-5-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide (CAS 950235-90-2; MW 321.38 g/mol, C₁₈H₁₉N₅O) , which differs from CAS 951901-33-0 solely by the presence of a methyl group at the C5 position of the triazole ring. This 5-methyl substitution introduces additional steric bulk adjacent to the carboxamide moiety, which can alter the dihedral angle between the triazole and carboxamide planes, potentially affecting both hydrogen-bonding geometry with target proteins and susceptibility to amide hydrolysis [1]. In the PXR SAR series reported by Li et al. (2022), the presence or absence of C5 substituents on the triazole ring was a key variable influencing both binding potency and functional activity (inverse agonism vs. pure antagonism) [1]. Specifically, compound 85 (C5-substituted) functions as a dual inverse agonist/antagonist, while compound 89 (structurally distinct C5 modification) is a pure antagonist, demonstrating that C5 substitution directly determines pharmacological functionality at PXR [1]. CAS 951901-33-0, lacking the 5-methyl group, provides a more sterically accessible and synthetically versatile scaffold for further functionalization at C5 via electrophilic substitution or cross-coupling chemistry.

5-methyl triazole analog metabolic stability steric effects structure-property relationship

Physicochemical Property Differentiation: 4-Ethylphenyl vs. 4-Fluorophenyl N1-Substituted Analogs

Among commercially available N1-aryl substituted analogs in this series, the 4-fluorophenyl variant (1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide; C₁₅H₁₂FN₅O, MW 297.29 g/mol) provides a useful physicochemical comparator. The 4-ethyl group (CAS 951901-33-0) imparts greater lipophilicity compared to the 4-fluoro substituent. The 4-(4-ethylphenyl)-1H-1,2,3-triazole fragment has a calculated XLogP of 2.1 with a topological polar surface area (TPSA) of 41.6 Ų . In contrast, 4-fluorophenyl-substituted 1,2,3-triazoles typically exhibit XLogP values approximately 0.5–0.8 units lower . This difference has practical consequences: increased lipophilicity from the 4-ethyl substitution may enhance membrane permeability and CNS penetration potential but could also reduce aqueous solubility relative to the 4-fluoro analog . In the TAAR1 patent family (EP 2895478 B1), the R₁ substituent is explicitly defined to include both halogen- and lower alkyl-substituted phenyl rings, indicating that both electronic (halogen) and lipophilic (alkyl) modifications at the para position are pharmacologically tolerated at TAAR1, but they may differentially influence ADME properties [1].

lipophilicity comparison physicochemical properties drug-likeness N1-aryl substitution

Positional Isomer Differentiation: Pyridin-2-ylmethyl vs. Pyridin-4-ylmethyl Carboxamide Side-Chain

The pyridin-2-ylmethyl carboxamide side-chain of CAS 951901-33-0 distinguishes it from its positional isomer, 1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS not separately assigned; C₁₇H₁₇N₅O, MW 307.35 g/mol, identical molecular formula) . In the pyridin-2-ylmethyl isomer, the pyridyl nitrogen is positioned ortho to the methylene linker, enabling intramolecular hydrogen bonding between the pyridyl nitrogen and the carboxamide NH, which constrains the conformational ensemble and pre-organizes the ligand for target binding [1]. In the pyridin-4-ylmethyl isomer, the pyridyl nitrogen is para to the linker, precluding this intramolecular interaction and resulting in greater conformational flexibility [1]. In the PXR SAR studies by Li et al. (2022), the pyridin-2-ylmethyl carboxamide motif was a conserved structural feature across all potent compounds, and alternative amide substituents were systematically explored, revealing that the pyridin-2-ylmethyl group was optimal for both binding and cellular potency [2]. This conformational pre-organization may contribute to enhanced target binding affinity and selectivity compared to the pyridin-4-ylmethyl isomer, although direct comparative bioactivity data for this specific pair is not available in the public domain.

positional isomer hydrogen-bonding geometry target engagement pyridylmethyl carboxamide

Cytotoxicity Differential: 4-Ethylphenyl N1-Substitution vs. 3-Chlorophenyl Analog in Cancer Cell Lines

The structurally related 3-chlorophenyl analog, 1-(3-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951598-11-1), has reported cytotoxicity IC₅₀ values in the low micromolar range (2.70 to 5.04 µM) against multiple cancer cell lines . This cytotoxicity is associated with tubulin inhibition and anti-angiogenic mechanisms . The 4-ethyl substitution in CAS 951901-33-0 replaces the electron-withdrawing 3-chloro group with an electron-donating 4-ethyl group, which is expected to produce a distinct electronic profile at the N1-phenyl ring. In the broader triazole-4-carboxamide anticancer SAR literature, para-alkyl vs. meta-halogen substitution has been shown to modulate both potency and selectivity across different cancer cell lines [1]. For instance, in a series of 1,2,3-triazole-4-carboxamide derivatives evaluated for anticancer activity, 5-amino-1-p-tolyl-1H-1,2,3-triazole-4-carboxamide (bearing a para-methylphenyl group analogous to the 4-ethylphenyl substitution) exhibited significant activity across leukemia, melanoma, non-small cell lung, CNS, ovarian, renal, and breast cancer panels, with the para-substitution pattern being a key determinant of broad-spectrum activity [1]. While direct cytotoxicity data for CAS 951901-33-0 is not publicly available, the structural precedent indicates that the 4-ethylphenyl N1-substituent may confer a distinct anticancer selectivity profile compared to the 3-chlorophenyl analog.

anticancer activity cytotoxicity comparison N1-aryl substitution SAR triazole carboxamide

Optimal Application Scenarios for 1-(4-Ethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951901-33-0)


TAAR1-Focused Neuropsychiatric Drug Discovery: Hit Expansion and Lead Optimization

CAS 951901-33-0 is structurally encompassed by the Roche EP 2895478 B1 patent family claiming triazole carboxamide derivatives with TAAR1 affinity [1]. With class-representative compounds exhibiting EC₅₀ values as low as 0.600 nM at rat TAAR1 and Kᵢ = 3.5 nM at human TAAR1 [2], this compound serves as a synthetically accessible starting point for SAR campaigns targeting TAAR1-mediated pathways implicated in schizophrenia, depression, ADHD, and substance abuse disorders. The unsubstituted C5 position on the triazole ring provides a handle for further chemical diversification to optimize potency, selectivity, and drug-like properties.

PXR Chemical Probe Development: Profiling Drug Metabolism and Drug-Drug Interaction Liability

The 1H-1,2,3-triazole-4-carboxamide scaffold has been validated as a platform for generating potent and selective PXR inhibitors, with optimized leads achieving IC₅₀ values of 4–9 nM in binding and cellular assays [3]. CAS 951901-33-0, as an unoptimized member of this chemotype, is suitable for use as a reference compound or starting scaffold in PXR-focused chemical biology studies. Its potential utility includes investigating PXR-mediated CYP3A4 induction, evaluating drug-drug interaction risk, and exploring PXR's roles in glucose/lipid homeostasis, inflammation, and cancer progression [3].

Medicinal Chemistry Building Block: C5-Functionalization and Scaffold Elaboration

Unlike its closest analog, 1-(4-ethylphenyl)-5-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide (CAS 950235-90-2; MW 321.38 g/mol), CAS 951901-33-0 bears a hydrogen at the C5 position of the triazole ring . This C5-H motif permits direct electrophilic aromatic substitution, directed C–H activation, or halogenation followed by cross-coupling, enabling modular diversification at C5 to generate focused libraries. The lower molecular weight compared to the 5-methyl analog (ΔMW = -14.03 g/mol) also provides a modest advantage in ligand efficiency metrics during fragment-based or lead-like screening campaigns .

Comparative Anticancer Phenotypic Screening: N1-Aryl Electronic Modulation

The 4-ethylphenyl N1-substitution in CAS 951901-33-0 provides an electron-donating, lipophilic aryl group (Hammett σₚ⁺ ≈ -0.30; π ≈ +1.0) that contrasts with the electron-withdrawing 3-chlorophenyl analog (CAS 951598-11-1; σₘ ≈ +0.37) which has reported cytotoxicity IC₅₀ values of 2.70–5.04 µM . This electronic dichotomy makes CAS 951901-33-0 a valuable comparator compound in anticancer phenotypic screening panels designed to probe the impact of N1-aryl electronic character on cytotoxicity, target engagement, and selectivity across cancer cell line panels [4].

Quote Request

Request a Quote for 1-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.